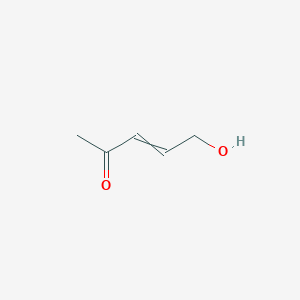
5-Hydroxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxypent-3-en-2-one: is an organic compound with the molecular formula C5H8O2 It is a hydroxylated derivative of pent-3-en-2-one, characterized by the presence of a hydroxyl group at the fifth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypent-3-en-2-one can be achieved through several methods. One common approach involves the enantioselective bioreduction of 5-hexen-2-one using cells of Rhodococcus erythropolis actinobacteria. This process yields (S)-5-hexen-2-ol, which can then undergo ozonolytic cleavage followed by reduction with sodium borohydride to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar bioreduction and reduction techniques. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxypent-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-oxopent-3-en-2-one.
Reduction: Formation of 5-hydroxypentanol.
Substitution: Formation of various substituted pent-3-en-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hydroxypent-3-en-2-one is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It serves as a model compound for studying hydroxylation reactions in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals. Its hydroxyl group makes it a versatile building block for drug development .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of 5-Hydroxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to form hydrogen bonds with enzymes and other proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxypent-3-en-2-one
- 3-Hydroxypent-3-en-2-one
- 2-Hydroxypent-3-en-2-one
Comparison: 5-Hydroxypent-3-en-2-one is unique due to the position of the hydroxyl group at the fifth carbon atom. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits distinct chemical behavior, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
193470-76-7 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
5-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h2-3,6H,4H2,1H3 |
InChI-Schlüssel |
XPFOROLZROZXCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)



![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)


![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)


![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
